Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive toxicological overview and safety assessment strategy for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone. Due to the limited availability of direct toxicological data for this specific molecule, this guide employs a scientifically rigorous "read-across" approach. This methodology leverages data from structurally similar compounds, including the parent molecule propiophenone and its substituted analogues, to infer a potential hazard profile. This guide is structured to provide not just a summary of potential hazards, but also a detailed rationale for the experimental methodologies that would be required for a formal safety assessment, grounded in internationally recognized OECD guidelines. The objective is to equip researchers and drug development professionals with the foundational knowledge and strategic insights necessary for the safe handling and progression of this compound in a research and development setting.
Introduction and Physicochemical Properties
4'-Carboethoxy-3-(4-methylphenyl)propiophenone is an aromatic ketone with a molecular structure that suggests its potential utility as an intermediate in organic synthesis, possibly in the development of novel pharmaceutical agents or other specialty chemicals. A thorough understanding of its toxicological profile is paramount for ensuring occupational safety and for navigating the regulatory landscape of new chemical entities.
Chemical Identity
A definitive CAS number for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone has not been conclusively established in publicly available databases. However, a very close structural isomer, ethyl 2-(3-(p-tolyl)propanoyl)benzoate (also known as 2'-Carboethoxy-3-(4-methylphenyl)propiophenone), is assigned CAS Number 898768-59-7 [1]. For the purpose of this guide, and in the absence of specific data, it is assumed that the toxicological properties will be broadly similar. The molecular formula for both the 4' and 2' isomers is C₁₉H₂₀O₃, with a molecular weight of 296.36 g/mol .
Table 1: Physicochemical Properties of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone and Related Compounds
| Property | 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (Predicted) | Propiophenone | 4'-Methylpropiophenone |
| CAS Number | Not definitively assigned | 93-55-0 | 5337-93-9 |
| Molecular Formula | C₁₉H₂₀O₃ | C₉H₁₀O | C₁₀H₁₂O |
| Molecular Weight | 296.36 g/mol | 134.18 g/mol | 148.20 g/mol |
| Appearance | Solid (predicted) | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | Not available | 218 °C | 238-239 °C |
| Melting Point | Not available | 18.6 °C | 7.2 °C |
| Solubility | Predicted to be soluble in organic solvents, insoluble in water. | Insoluble in water; miscible with organic solvents[2]. | Not available |
Predicted Toxicological Profile: A Read-Across Approach
In the absence of specific toxicological data for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone, a read-across approach from the parent compound, propiophenone, and its substituted derivatives is the most scientifically sound method for initial hazard assessment.
Acute Toxicity
The acute toxicity of a substance provides information on the potential health effects of a single, short-term exposure. For propiophenone, the oral LD50 in rats is reported to be 4534.9 mg/kg, and the dermal LD50 in rabbits is 4530.4 mg/kg[3]. These values suggest a low order of acute toxicity by both oral and dermal routes. It is plausible that 4'-Carboethoxy-3-(4-methylphenyl)propiophenone would exhibit a similarly low acute toxicity profile. However, this assumption requires experimental verification.
Skin and Eye Irritation
Propiophenone is reported to be a mild skin and eye irritant in rabbits[3]. Given the structural similarity, it is prudent to assume that 4'-Carboethoxy-3-(4-methylphenyl)propiophenone may also possess irritant properties to the skin and eyes. Direct contact should be avoided, and appropriate personal protective equipment should be worn.
Genotoxicity and Mutagenicity
There is no available data on the genotoxic or mutagenic potential of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone. Data for the parent compound, propiophenone, also appears to be limited in this regard. However, a study on 2-Bromo-3'-chloropropiophenone, a substituted propiophenone, indicated mutagenic, clastogenic, and aneugenic properties, with its genotoxicity mediated by the generation of reactive metabolites[4]. This highlights the importance of evaluating the genotoxic potential of substituted propiophenones, as seemingly minor structural modifications can significantly impact their interaction with genetic material.
Predicted Metabolism
The metabolism of aromatic ketones can proceed through various pathways, including reduction of the ketone to the corresponding alcohol, and hydroxylation of the aromatic rings, followed by conjugation with glucuronic acid or sulfate[5]. The presence of a carboethoxy group introduces a potential for hydrolysis to the corresponding carboxylic acid. Metabolic activation to reactive intermediates, such as quinones, can be a source of toxicity for some aromatic compounds[6]. The potential for metabolic activation of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone should be considered in its safety assessment.
Recommended Toxicological Testing Strategy
A comprehensive toxicological evaluation of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone should follow a tiered approach, beginning with in silico and in vitro methods to minimize animal testing, in line with the 3Rs principles (Replacement, Reduction, and Refinement). The following experimental protocols are based on internationally recognized OECD guidelines.
In Silico Toxicological Assessment
Prior to any experimental testing, a thorough in silico assessment using Quantitative Structure-Activity Relationship (QSAR) models should be performed. These computational tools can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and skin sensitization, based on the chemical structure[7]. This provides an initial hazard profile and can help in prioritizing and designing subsequent experimental studies.
Caption: Workflow for in silico toxicological prediction.
Acute Oral Toxicity Assessment (OECD 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals to assign a chemical to a toxicity class based on the Globally Harmonized System (GHS)[8][9][10].
Experimental Protocol:
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Animal Model: Typically, female rats are used.
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Dose Levels: The study starts with a default dose of 300 mg/kg body weight. Subsequent dose levels (2000 mg/kg, 50 mg/kg, 5 mg/kg) are chosen based on the observed mortality or morbidity in the preceding step.
-
Procedure: A group of three animals is dosed with the starting dose.
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Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
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Endpoint: The outcome determines the GHS classification for acute oral toxicity.
Caption: Decision logic for the Acute Toxic Class Method (OECD 423).
Dermal and Eye Irritation/Corrosion Assessment (OECD 404 & 405)
A weight-of-the-evidence approach is strongly recommended before conducting in vivo irritation studies[11][12][13][14]. This includes an assessment of the substance's pH and any existing data on structurally related compounds. If in vivo testing is deemed necessary, the following protocols are followed.
Dermal Irritation/Corrosion (OECD 404):
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Animal Model: A single albino rabbit is typically used for the initial test[15][16][17].
-
Procedure: A small area of the animal's skin is exposed to the test substance for up to 4 hours.
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific time points over 14 days.
-
Endpoint: The severity and reversibility of the skin reactions determine the classification of the substance as an irritant or corrosive.
Eye Irritation/Corrosion (OECD 405):
-
Animal Model: A single albino rabbit is used for the initial test[18][19].
-
Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for lesions of the cornea, iris, and conjunctivae at specific intervals.
-
Endpoint: The degree of eye irritation and the reversibility of the effects determine the classification.
In Vitro Mutagenicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical[20][21][22].
Experimental Protocol:
-
Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).
-
Observation: The plates are incubated for 48-72 hours.
-
Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the control.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).
Safety Data Sheet (SDS) and Hazard Communication
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Identification
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Hazard(s) identification
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Composition/information on ingredients
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First-aid measures
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Fire-fighting measures
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Accidental release measures
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Handling and storage
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Exposure controls/personal protection
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Physical and chemical properties
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Stability and reactivity
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Toxicological information
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Ecological information
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Disposal considerations
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Transport information
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Regulatory information
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Other information
Conclusion and Recommendations
This technical guide has provided a comprehensive, albeit predictive, toxicological assessment of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone based on a scientifically justified read-across approach from structurally related compounds. The available data suggests a low potential for acute toxicity but a moderate potential for skin and eye irritation. The genotoxic potential remains a key data gap that must be addressed experimentally.
For researchers and drug development professionals, it is imperative to handle this compound with appropriate caution, utilizing personal protective equipment to prevent skin and eye contact. A comprehensive experimental toxicological evaluation, following the OECD guidelines detailed in this guide, is essential before any large-scale synthesis or progression into further development stages. The generation of this data will not only ensure a safe working environment but also provide the necessary information for regulatory compliance and the creation of a complete and accurate Safety Data Sheet.
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